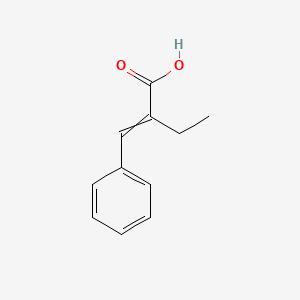

2-Benzylidenebutanoic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

88153-39-3 |

|---|---|

分子式 |

C11H12O2 |

分子量 |

176.21 g/mol |

IUPAC 名称 |

2-benzylidenebutanoic acid |

InChI |

InChI=1S/C11H12O2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13) |

InChI 键 |

RUETZBUVTWCCIZ-UHFFFAOYSA-N |

规范 SMILES |

CCC(=CC1=CC=CC=C1)C(=O)O |

产品来源 |

United States |

I. Advanced Synthetic Methodologies for 2 Benzylidenebutanoic Acid

Traditional Synthetic Pathways and Innovations

Stobbe Condensation and Related Approaches

The Stobbe condensation is a powerful tool for forming carbon-carbon bonds, specifically for producing alkylidene succinic acids and their derivatives. wikipedia.orgunacademy.com The reaction involves the condensation of a ketone or aldehyde, such as benzaldehyde (B42025), with a succinic ester, like diethyl succinate (B1194679), in the presence of a strong base, typically a metal alkoxide. wikipedia.orgunacademy.com A key feature of the Stobbe condensation is the formation of a γ-lactone intermediate, which ultimately leads to the formation of a half-ester. wikipedia.org For instance, the condensation of benzaldehyde with diethyl succinate using sodium ethoxide in refluxing ether has been reported to yield benzylidenesuccinic acid. archive.org While this specific reaction produces a related structure, the fundamental principle is applicable. The mechanism involves the deprotonation of the succinic ester, which then acts as a nucleophile, attacking the carbonyl group of the aldehyde. Subsequent intramolecular cyclization forms the lactone intermediate, which, after elimination and hydrolysis, yields the final product. wikipedia.orgresearchgate.net

Innovations in this area include performing the reaction under solvent-free conditions, which presents a greener alternative to traditional methods. researchgate.net For example, the condensation of aldehydes with dimethyl succinate has been achieved using solid potassium tert-butoxide at room temperature. researchgate.net

Knoevenagel Condensation Variants

The Knoevenagel condensation is a cornerstone of organic synthesis for producing α,β-unsaturated carbonyl compounds. wikipedia.org It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org A significant variant for the synthesis of α,β-unsaturated carboxylic acids is the Doebner modification. wikipedia.orgorganic-chemistry.org This modification utilizes malonic acid as the active methylene compound and a mixture of pyridine (B92270) and a catalytic amount of piperidine (B6355638) as the reaction medium. wikipedia.orgscirp.orgbu.edu The reaction proceeds through a condensation-decarboxylation sequence to yield the desired product. wikipedia.orgorganic-chemistry.org

A specific procedure for synthesizing (E)-2-benzylidenepentanoic acid, a closely related compound, involves heating benzaldehyde with valeric anhydride (B1165640) and sodium acetate (B1210297) in the presence of pyridine. nih.govresearchgate.net While not a direct synthesis of 2-benzylidenebutanoic acid, the methodology is highly relevant. A more direct synthesis of (E)-2-benzylidenebutanoic acid has been reported via a Knoevenagel-type reaction, although specific reagents were not detailed in the abstract. nii.ac.jp The general mechanism of the Doebner modification involves the formation of an enolate from malonic acid, which then adds to the aldehyde. The resulting aldol (B89426) product subsequently undergoes dehydration and decarboxylation. organic-chemistry.org

Palladium-Catalyzed Coupling Reactions

Palladium catalysis offers a modern and versatile approach to the synthesis of α,β-unsaturated carboxylic acids. One prominent method is the Mizoroki-Heck reaction, which can be used to couple aryl halides with alkenes. ajol.info For the synthesis of cinnamic acid derivatives, which share the core structure of this compound, aryl bromides can be reacted with acrylic acid or acrylates in the presence of a palladium N-heterocyclic carbene (NHC) catalyst. ajol.info

Another powerful palladium-catalyzed method is the hydroxycarbonylation of alkynes. This atom-economical reaction involves the addition of carbon monoxide and water across the triple bond of an alkyne. rsc.orgresearchgate.net For instance, 1-phenyl-1-propyne (B1211112) could theoretically be converted to this compound via this method. The reaction is often carried out in water using a water-soluble palladium catalyst, which allows for easy separation and recycling of the catalyst. rsc.org A combination of a Heck reaction followed by hydroxycarbonylation provides a two-step, one-pot procedure for synthesizing 2-aryl propionic acids from aryl bromides and ethylene, showcasing the flexibility of palladium catalysis. organic-chemistry.org

| Reaction | Catalyst/Reagents | Substrates | Product | Yield | Reference |

| Mizoroki-Heck | Pd N-heterocyclic carbene | Bromobenzene, Acrylic acid | E-Cinnamic acid | 88% | ajol.info |

| Hydroxycarbonylation | Sulfoxantphos-modified Palladium | Alkynes, CO, H₂O | α,β-Unsaturated carboxylic acids | Good to Excellent | rsc.org |

Catalytic Synthesis Approaches

Transition Metal-Catalyzed Syntheses (e.g., Ruthenium-catalyzed)

Ruthenium catalysts have emerged as highly effective for C-H bond functionalization, providing a direct route to complex molecules from simple precursors. acs.orgnih.govrsc.orgfigshare.com Specifically, ruthenium(II)-catalyzed C-H alkenylation of benzoic acids allows for the direct introduction of a vinyl group ortho to the carboxylic acid. acs.orgnih.govrsc.orgfigshare.comscilit.com This method involves the reaction of a benzoic acid with an alkene in the presence of a ruthenium catalyst, often with an oxidant. While this typically functionalizes the aromatic ring, it demonstrates the power of ruthenium to forge new carbon-carbon bonds.

A more direct approach to the backbone of 2-benzylidenebutanoic acid would involve the carboxylation of an appropriate alkyne. Nickel-catalyzed hydrocarboxylation of alkynes using carbon dioxide and a reducing agent like diethylzinc (B1219324) has been shown to be highly regio- and stereoselective. recercat.cat Similarly, copper(I) complexes have been used to catalyze the reductive carboxylation of alkynes. For example, the reaction of 1-phenyl-1-butyne (B1346892) with a copper hydride catalyst followed by insertion of CO₂ can lead to the desired acrylic acid derivative. mit.edu

| Reaction | Catalyst | Substrates | Key Feature | Reference |

| C-H Alkenylation | Ruthenium(II) complex | Benzoic acid, Alkene | Direct functionalization of the aromatic ring | acs.orgnih.govrsc.orgfigshare.comscilit.com |

| Hydrocarboxylation | Nickel(0) complex | Alkyne, CO₂, Et₂Zn | High regio- and stereoselectivity | recercat.cat |

| Reductive Carboxylation | (IPr)CuH | 1-Phenyl-1-butyne, CO₂ | Forms acrylic acid derivatives | mit.edu |

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, offers a metal-free alternative for synthesis. scirp.orgrsc.orgscirp.org The aforementioned Doebner modification of the Knoevenagel condensation, which often uses piperidine (B6355638) as a catalyst, is a classic example of organocatalysis. scirp.org This approach is widely used for the synthesis of cinnamic acid derivatives from aromatic aldehydes and malonic acid. scirp.orgscirp.org

Recent advancements include the development of novel organocatalysts to improve reaction efficiency and conditions. For example, biological-based nano organo solid acids with a urea (B33335) moiety have been synthesized and applied to the Knoevenagel condensation for producing cinnamic acid derivatives under mild, solvent-free conditions. rsc.org Another approach involves using bifunctional polymeric catalysts that contain both a basic site (like piperidine) and a nucleophilic site (like DMAP) to mediate decarboxylative Doebner-Knoevenagel reactions between arylaldehydes and monoethyl malonate. researchgate.net These catalysts have shown high efficiency and selectivity for the E-isomer of the resulting cinnamate (B1238496). researchgate.net The use of organocatalysts can also play a key role in the decarboxylation step, as demonstrated in the conversion of ferulic acid to 4-vinylphenol (B1222589) using piperidine. scirp.org

| Catalyst Type | Reaction | Substrates | Key Advantage | Reference |

| Piperidine | Knoevenagel-Doebner | Aromatic aldehyde, Malonic acid | Metal-free, classic method | scirp.orgscirp.org |

| Nano organo solid acid | Knoevenagel Condensation | Aromatic aldehyde, Meldrum's acid | Mild, solvent-free conditions | rsc.org |

| Bifunctional polymeric catalyst | Decarboxylative Doebner-Knoevenagel | Arylaldehyde, Monoethyl malonate | High yields and purity, recyclable | researchgate.net |

Biocatalytic Transformations and Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes or whole-cell systems for creating carbon-carbon bonds, such as in the Knoevenagel condensation required to form this compound, is an emerging field. While direct enzymatic synthesis of this compound is not extensively documented, the principles can be demonstrated through analogous reactions.

Enzymes, particularly lipases and proteases, have shown "promiscuous" activity, catalyzing reactions outside their native biological functions. For instance, alkaline protease from Bacillus licheniformis (BLAP) has been used to catalyze the Knoevenagel condensation of various aldehydes with active methylene (B1212753) compounds like ethyl acetoacetate (B1235776). tandfonline.comtandfonline.com This reaction, performed in a mixed solvent system, demonstrates the potential for enzymes to facilitate the key C-C bond formation step. Similarly, lipase (B570770) from porcine pancreas (PPL) has been found to effectively catalyze the condensation between aromatic aldehydes and 1,3-dihydroindol-2-one, achieving excellent yields of 75.0–96.6%. nih.gov

Another relevant approach is the use of enzyme-promoted cascade reactions. A one-pot synthesis of (E)-α,β-unsaturated carboxylic esters has been developed using lipase to catalyze a sequence starting from acetals and cyanoacetic acid. nih.gov This highlights the ability of enzymes to orchestrate multiple transformations, which could be adapted for the synthesis of the target acid. Furthermore, carboxylic acid reductases (CARs) can convert carboxylic acids to aldehydes, which can then undergo subsequent reactions like the Wittig reaction to form α,β-unsaturated esters, demonstrating a chemo-enzymatic pathway. beilstein-journals.orgd-nb.infonih.gov Ene-reductases (ENEs) are also used for the asymmetric reduction of C=C bonds in cinnamic acid derivatives, a reaction that could potentially be reversed or adapted for synthesis. matthey.comingentaconnect.com

The following table summarizes the performance of various biocatalysts in Knoevenagel-type condensations, illustrating the potential for synthesizing derivatives related to this compound.

| Enzyme/Biocatalyst | Substrates | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Lipase from Porcine Pancreas (PPL) | Aromatic aldehydes + 1,3-dihydroindol-2-one | Benzylidene-indolin-2-ones | 75.0 - 96.6 | nih.gov |

| Alkaline Protease from Bacillus licheniformis (BLAP) | Aromatic aldehydes + Acetylacetone/Ethyl acetoacetate | Trisubstituted alkenes | Moderate to good | tandfonline.comtandfonline.com |

| Penicillium citrinum (whole cells) | Aromatic malononitriles | Reduced malononitriles | Up to >98 | unifap.br |

| Baker's Yeast | Aromatic aldehydes + Ethyl acetoacetate + Malononitrile (B47326) + Hydrazine hydrate | Pyranopyrazole derivatives | High | pnrjournal.com |

| Carboxylic Acid Reductase (CAR) from Mycobacterium sp. | Aromatic/aliphatic carboxylic acids | Aldehydes (for subsequent Wittig reaction) | High activity | beilstein-journals.orgd-nb.info |

Photocatalytic and Electrocatalytic Methodologies

Photocatalysis and electrocatalysis utilize light and electricity, respectively, to drive chemical reactions, often under mild conditions and with high selectivity, aligning with green chemistry principles.

Electrocatalysis offers powerful methods for carboxylation and oxidation. The synthesis of carboxylic acids can be achieved through the electrochemical carboxylation of various organic substrates with CO2, which serves as a renewable C1 feedstock. mdpi.comresearchgate.netfrontiersin.org For instance, the electrocatalytic carboxylation of unactivated aryl chlorides and α,β-unsaturated ketones has been demonstrated. researchgate.netfrontiersin.org While direct carboxylation to form this compound is complex, a plausible electrocatalytic route would involve the oxidation of the corresponding aldehyde, 2-benzylidenebutanal. Such transformations of aldehydes to carboxylic acids are well-established in electrocatalysis. chinesechemsoc.org

Photocatalysis uses semiconductor materials to generate electron-hole pairs upon light irradiation, which can then initiate redox reactions. researchgate.net This has been applied to various organic syntheses, including C-C bond formation. A photocatalyzed, β-selective hydrocarboxylation of α,β-unsaturated esters using CO2 radical anions has been developed under flow conditions, indicating a potential route for modifying related structures. researchgate.net While a direct photocatalytic synthesis of this compound from simpler precursors is not yet a mainstream method, the fundamental principles suggest future possibilities. For example, visible-light photoredox-catalyzed carboxylation of benzyl (B1604629) halides with CO2 using organic dyes as photocatalysts proceeds without transition metals to produce valuable aryl acetic acids. researchgate.net

| Methodology | Catalyst/System | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Electrocatalysis | Silver (Ag) nanoparticles | Carboxylation of 2-phenyl bromide | Yielded 98% of 2-phenyl propionic acid; reusable >10 times. | chinesechemsoc.org |

| Electrocatalysis | Silver-encapsulated Cu salen complex | Carboxylation of cinnamyl chloride with CO2 | Efficient synthesis of β,γ-unsaturated carboxylic acids. | mdpi.com |

| Photoelectrocatalysis | Silicon Nanowires (SiNWs) | Carboxylation of α,β-unsaturated ketones with CO2 | Lowers electrical energy consumption by using photoenergy. | mdpi.com |

| Photoredox Catalysis | Organic Dyes | Carboxylation of benzyl halides with CO2 | Proceeds without transition metals or metallic reductants. | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce waste, eliminate hazardous solvents, and improve energy efficiency. The Knoevenagel-Doebner condensation, a classic route to this compound, traditionally uses toxic solvents like pyridine (B92270) and catalysts like piperidine. nih.govtandfonline.com Modern methods provide greener alternatives.

Solvent-Free and Neat Reaction Systems

Performing reactions without a solvent (neat or solid-state) minimizes waste and can simplify product purification. The Knoevenagel condensation is particularly amenable to this approach. A novel, green procedure for transforming benzaldehydes into α,β-unsaturated acids involves a solvent-free condensation with malonic acid using environmentally benign catalysts like ammonium (B1175870) bicarbonate, followed by solid-phase decarboxylation. tandfonline.comresearchgate.nettandfonline.com This method provides good to excellent conversion of various benzaldehydes. tandfonline.com

Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in significantly less time compared to conventional heating. niscpr.res.in This technique has been successfully applied to Knoevenagel condensations. For example, the condensation of aromatic aldehydes with active methylene compounds like malononitrile or ethyl cyanoacetate (B8463686) under solvent-free, microwave-assisted conditions using catalysts such as ammonium sulphamate or porous calcium hydroxyapatite (B223615) results in excellent yields in just a few minutes. niscpr.res.inmdpi.com One study noted that a reaction yielding 96% under microwave irradiation gave less than 10% yield under conventional heating at the same temperature and time. mdpi.com This highlights a specific, non-thermal microwave effect that enhances reactivity. mdpi.com

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes acoustic cavitation to accelerate chemical reactions. This energy-efficient method has been applied to Knoevenagel condensations, providing high yields in short reaction times under mild conditions. researchgate.netsrce.hrresearchgate.net The synthesis of various α,β-unsaturated compounds from arylaldehydes and active methylene compounds has been achieved with good to excellent yields using ultrasound irradiation. researchgate.netbepls.com Studies have shown that sonication can significantly speed up the reaction rate compared to conventional methods. researchgate.net

The table below compares the yields and reaction times for the Knoevenagel condensation of benzaldehyde (B42025) with various active methylene compounds using microwave and ultrasound-assisted methods.

| Method | Active Methylene Compound | Catalyst | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Microwave (Solvent-Free) | Malononitrile | Ammonium Sulphamate | 45 sec | 94 | niscpr.res.in |

| Microwave (Solvent-Free) | Ethyl Cyanoacetate | Ammonium Sulphamate | 60 sec | 92 | niscpr.res.in |

| Microwave (Solvent-Free) | Malononitrile | p-Hydroxyapatite | 2 min | 89 | mdpi.com |

| Microwave (Solvent-Free) | Dehydroacetic Acid | None | 2-10 min | Up to 90 | asianpubs.org |

| Ultrasound | Ethyl Cyanoacetate | IRA-410 Resin | 60 min | 78 | researchgate.net |

| Ultrasound | Malononitrile | Silica (B1680970) Sodium Carbonate NPs | 15-25 min | 92-98 | researchgate.net |

Flow Chemistry Applications for Continuous Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages in safety, scalability, and efficiency over traditional batch processing. nih.govbeilstein-journals.org This technology is well-suited for the synthesis of α,β-unsaturated compounds via Knoevenagel and related condensations.

Heterogeneous catalysts are often employed in packed-bed reactors, which simplifies product purification as the catalyst remains confined. rsc.org N-doped carbon has been used as a solid base catalyst for the Knoevenagel condensation of benzaldehyde and malononitrile in a continuous flow system, operating for over 200 hours with high conversion. rsc.orgrsc.org Similarly, silica monoliths modified with amine groups have been used in microreactors, achieving nearly full substrate conversion in minutes. nih.gov The superior heat and mass transfer in flow reactors can lead to significantly higher reaction rates and yields compared to batch experiments. nih.govbeilstein-journals.org For example, an aldol (B89426) reaction that required 24 hours in a batch setup reached 100% conversion in just 20 minutes in a flow reactor. nih.gov

The continuous flow synthesis of carboxylic acids using gaseous reagents like CO2 is also made safer and more efficient using specialized tube-in-tube reactors that allow for controlled gas diffusion into the liquid phase. researchgate.net This approach could be integrated into a multi-step flow synthesis of this compound.

| Catalyst/Support | Reaction Type | Key Advantage | Conversion/Yield | Reference |

|---|---|---|---|---|

| N-Doped Carbon | Knoevenagel Condensation | Continuous operation for 200h, metal-free. | Up to 95% conversion | rsc.orgrsc.org |

| Amine-functionalized Silica Monolith | Knoevenagel Condensation | Full conversion in 6 min at 50 °C. | ~100% conversion | nih.gov |

| Amine-functionalized Sugarcane Bagasse | Knoevenagel Condensation | Renewable support, excellent stability. | Better performance than batch system. | nih.gov |

| Piperidine-based Polymeric Networks | Knoevenagel Condensation | Higher turnover number than batch. | Up to 72% conversion | mdpi.com |

| Teflon AF-2400 Tube-in-Tube Reactor | Carboxylation with CO2 | Safe and efficient use of gaseous reagent. | Quantitative conversion at low flow rates | researchgate.net |

Utilization of Renewable Feedstocks and Sustainable Raw Materials

The transition towards a sustainable chemical industry necessitates a shift from fossil fuel-based feedstocks to renewable alternatives. novomof.com For the synthesis of this compound, this involves sourcing its primary precursors—benzaldehyde and a C4 building block like butanoic acid or its derivatives—from biomass rather than petroleum. Lignocellulosic biomass, a complex polymer found in plant cell walls, is a particularly promising and abundant renewable raw material. frontiersin.orggreenchemistry-toolkit.orgiiasa.ac.at

Lignin (B12514952), a major component of lignocellulose, is rich in aromatic subunits and can be processed to yield valuable aromatic platform chemicals, including benzaldehyde. rsc.org Through oxidative cleavage methods, the complex structure of lignin can be broken down to produce benzoic acid derivatives and other aromatic compounds. rsc.org This provides a direct, bio-based route to one of the key starting materials.

The other precursor, a C4 carboxylic acid, can be derived from the fermentation of sugars (like glucose or xylose) obtained from the cellulose (B213188) and hemicellulose fractions of biomass. frontiersin.org Microbial fermentation is a well-established and sustainable approach for producing various organic acids. frontiersin.org For instance, pretreated agricultural residues such as corn stalks or rice straw can be hydrolyzed to release monosaccharides, which are then used as a carbon source for microbes engineered to produce butanoic acid. frontiersin.org

The integration of these bio-based production streams into a biorefinery concept allows for the sustainable synthesis of this compound. novomof.com This approach not only reduces reliance on non-renewable resources but also has the potential to lower the carbon footprint of the manufacturing process.

Table 1: Potential Renewable Sources for this compound Precursors

| Precursor | Conventional Source | Potential Renewable Feedstock | Conversion Technology |

| Benzaldehyde | Toluene (Petroleum) | Lignin (from wood, straw) | Oxidative Depolymerization |

| Butanoic Acid | Propylene (Petroleum) | Sugars (from cellulose, corn) | Microbial Fermentation |

Carboxylic Acid Functional Group Reactivity

The primary reactions of the carboxyl group (-COOH) in this compound are nucleophilic acyl substitutions. In these reactions, a nucleophile replaces the -OH group of the carboxylic acid. pressbooks.pubwipo.int This class of reactions typically proceeds through a tetrahedral intermediate. pressbooks.pub The reactivity of the carboxylic acid can be enhanced by converting it into more reactive derivatives, such as acyl chlorides or acid anhydrides, which possess better leaving groups than the hydroxide (B78521) ion (-OH). pressbooks.pubscispace.com

Nucleophilic Acyl Substitution Reactionswipo.intlibretexts.org

Nucleophilic acyl substitution is a fundamental reaction pathway for this compound, leading to the formation of various important derivatives like esters, amides, and anhydrides. gatech.eduencyclopedia.pub The reaction involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the hydroxyl group as a leaving group. encyclopedia.pub

The mechanism proceeds through the following key steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. jove.comCurrent time information in Bangalore, IN.

Nucleophilic Attack : The nucleophilic oxygen atom of the alcohol attacks the activated carbonyl carbon. Current time information in Bangalore, IN.

Proton Transfer : A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups. jove.com

Elimination of Water : The protonated hydroxyl group leaves as a water molecule, a good leaving group. Current time information in Bangalore, IN.

Deprotonation : The final deprotonation of the resulting protonated ester yields the neutral ester product and regenerates the acid catalyst. jove.comCurrent time information in Bangalore, IN.

A potential side reaction during the esterification of α,β-unsaturated acids is the Michael addition of the alcohol to the β-carbon of the conjugated system. google.com

Table 1: Reagents and Conditions for Esterification

| Reaction | Starting Material | Reagent(s) | Catalyst | Product |

|---|

The direct conversion of this compound to an amide by reaction with an amine is generally unfavorable due to the acidic nature of the carboxylic acid and the basicity of the amine, which leads to a non-reactive ammonium carboxylate salt. encyclopedia.pub However, amidation can be achieved under specific conditions, such as high temperatures to drive off water or by using coupling agents. encyclopedia.pubnih.gov Modern methods often employ boron-based or other catalysts to facilitate direct amidation under milder conditions. encyclopedia.pubresearchgate.net

A more common and efficient laboratory-scale synthesis involves a two-step process:

Conversion of this compound to a more reactive derivative, typically its acyl chloride, (E)-2-benzylidenebutanoyl chloride. lookchem.comgoogle.com

Reaction of the acyl chloride with an amine (ammonia, a primary amine, or a secondary amine). This reaction is a vigorous and typically high-yield nucleophilic acyl substitution. uni-regensburg.de

The mechanism involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. An excess of the amine or the addition of a non-nucleophilic base (like pyridine) is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. libretexts.orglibretexts.org

Table 2: Common Amidation Strategies | Strategy | Reagent 1 | Reagent 2 | Conditions | Product | | --- | --- | --- | --- | | Via Acyl Chloride | (E)-2-Benzylidenebutanoyl chloride | Amine (e.g., Diethylamine) | Base (e.g., Pyridine or excess amine) | N,N-Diethyl-2-benzylidenebutanamide | | Direct (Catalytic) | this compound | Amine (e.g., Aniline) | Boron-based catalyst, heat | N-Phenyl-2-benzylidenebutanamide |

Acyl Halides: Acyl halides are highly reactive carboxylic acid derivatives and important synthetic intermediates. This compound can be converted to its corresponding acyl chloride, (E)-2-benzylidenebutanoyl chloride, using standard halogenating agents. lookchem.comgoogle.com The most common reagent for this transformation is thionyl chloride (SOCl₂). libretexts.orgreddit.com The reaction mechanism involves the conversion of the hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion. libretexts.org Other reagents like phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅) can also be used. libretexts.org

Acid Anhydrides: Symmetrical or mixed acid anhydrides of this compound can be synthesized. A common method for preparing a symmetric anhydride (B1165640) involves reacting the acyl chloride with the sodium salt of the carboxylic acid (sodium 2-benzylidenebutanoate). libretexts.org Alternatively, two molecules of the carboxylic acid can undergo dehydration, though this often requires high temperatures. The reaction of an acyl chloride with a carboxylate proceeds via nucleophilic acyl substitution, where the carboxylate ion acts as the nucleophile attacking the carbonyl carbon of the acyl chloride. libretexts.org

Table 3: Synthesis of Acyl Halide and Anhydride Derivatives

| Derivative | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| Acyl Chloride | This compound | Thionyl chloride (SOCl₂) | (E)-2-Benzylidenebutanoyl chloride |

Decarboxylation Pathways and Derivativeslibretexts.org

Decarboxylation is a reaction that removes the carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org Simple carboxylic acids are generally resistant to decarboxylation upon heating. libretexts.org The reaction is significantly facilitated when there is a carbonyl group at the β-position (a β-keto acid) or another carboxylic acid group at the α-position (a malonic acid derivative). organic-chemistry.org This is because these structures can form a stable, cyclic six-membered transition state that promotes the elimination of CO₂. gatech.eduorganic-chemistry.org

This compound does not possess such a β-keto or α-dicarboxylic structure. Therefore, it is not expected to undergo facile thermal decarboxylation. libretexts.org While the phenyl group is electron-withdrawing, this effect alone is typically insufficient to promote decarboxylation under standard heating conditions. wikipedia.org Specialized methods, such as radical decarboxylation (e.g., the Hunsdiecker reaction) or certain metal-catalyzed processes, would be required to achieve decarboxylation. libretexts.orgresearchgate.netorganicchemistrytutor.com For instance, oxidative decarboxylation using reagents like lead tetraacetate can be used to generate alkenes from certain carboxylic acids. redalyc.org

Reduction Mechanisms

The reduction of the carboxylic acid functional group in this compound typically requires a powerful reducing agent. Sodium borohydride (B1222165) (NaBH₄) is not strong enough to reduce carboxylic acids. libretexts.org

The reagent of choice is lithium aluminum hydride (LiAlH₄), which readily reduces carboxylic acids to primary alcohols. libretexts.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent (like diethyl ether or THF), followed by an acidic workup to protonate the resulting alkoxide salt. libretexts.org The mechanism is complex but involves the initial deprotonation of the acidic carboxyl proton by a hydride, followed by nucleophilic attack of hydride ions on the carbonyl carbon. libretexts.orgyoutube.com An aldehyde is formed as an intermediate, but it is immediately reduced further to the primary alcohol and cannot be isolated. libretexts.org

A critical consideration for this compound is the presence of the conjugated C=C double bond. Strong, unselective reducing agents like LiAlH₄ will typically reduce both the carboxylic acid and the conjugated alkene. Therefore, the expected product from the LiAlH₄ reduction of this compound is 2-benzyl-1-butanol. Selective reduction of the carboxylic acid group while preserving the α,β-double bond is challenging and would require specific, milder reducing agents or a protection-deprotection strategy for the double bond.

Table 4: Reduction of this compound | Reagent | Conditions | Key Feature | Product | | --- | --- | --- | --- | | Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous Ether (e.g., THF) 2. H₃O⁺ workup | Strong, unselective reducing agent. | Reduces both -COOH and C=C. | 2-Benzyl-1-butanol | | Sodium Borohydride (NaBH₄) | N/A | Not reactive enough. | No reaction. | this compound |

Alpha, Beta-Unsaturated System Reactivity

The reactivity of this compound is dominated by the presence of the α,β-unsaturated carbonyl system. This arrangement involves a carbon-carbon double bond (olefinic moiety) conjugated with the carboxylic acid's carbonyl group. wikipedia.org This conjugation creates a delocalized π-electron system, leading to electrophilic character at both the carbonyl carbon and the β-carbon. wikipedia.orglibretexts.org Consequently, the molecule can undergo reactions at either of these sites, depending on the nature of the reagent and reaction conditions. pressbooks.pubmasterorganicchemistry.com

The electron-rich double bond in the α,β-unsaturated system allows for electrophilic addition reactions, similar to those of simple alkenes.

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to this compound proceeds via an electrophilic addition mechanism across the C=C double bond. libretexts.orgleah4sci.com This reaction is typically stereoselective. libretexts.org

The mechanism involves the following steps:

Polarization and Electrophilic Attack : As a halogen molecule (X₂) approaches the alkene, the π electrons of the double bond induce a dipole in the X-X bond. libretexts.org The alkene's nucleophilic π bond attacks the partially positive halogen atom, leading to the cleavage of the halogen-halogen bond. leah4sci.com

Formation of a Halonium Ion : A cyclic halonium ion intermediate is formed, where the electrophilic halogen is bonded to both the α and β carbons. leah4sci.com This intermediate prevents rotation around the carbon-carbon bond.

Nucleophilic Attack : The remaining halide ion (X⁻) acts as a nucleophile and attacks one of the carbons of the cyclic intermediate from the opposite side of the halogen bridge (anti-attack). libretexts.orgleah4sci.com This backside attack is characteristic of an Sₙ2-type reaction and results in the opening of the three-membered ring. libretexts.org

Final Product : The final product is a vicinal dihalide with the two halogen atoms in an anti (trans) configuration relative to each other. libretexts.orgleah4sci.com

It is important to note that while halogenation can also occur at the α-carbon of the carboxylic acid under specific conditions (like the Hell-Volhard-Zelinsky reaction), the reaction at the olefinic moiety is a distinct electrophilic addition. byjus.com

| Reagent | Product | Stereochemistry | Mechanism Notes |

| Bromine (Br₂) | 2,3-dibromo-2-phenylbutanoic acid | Anti-addition | Proceeds through a cyclic bromonium ion intermediate. libretexts.orgleah4sci.com |

| Chlorine (Cl₂) | 2,3-dichloro-2-phenylbutanoic acid | Anti-addition | Proceeds through a cyclic chloronium ion intermediate. leah4sci.com |

This table is interactive. Click on the headers to sort.

The carbon-carbon double bond of this compound can be selectively reduced to a single bond through hydrogenation, leaving the carboxylic acid and benzene (B151609) ring intact under appropriate conditions. This transformation can be achieved using both heterogeneous and homogeneous catalytic systems.

Heterogeneous Hydrogenation: This method involves the use of a solid catalyst that is insoluble in the reaction medium. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is typically carried out by bubbling hydrogen gas (H₂) through a solution of the substrate in the presence of the catalyst. The hydrogenation generally occurs with syn-addition, where both hydrogen atoms add to the same face of the double bond.

Homogeneous Hydrogenation: Homogeneous catalysis uses a soluble catalyst, such as Wilkinson's catalyst (RhCl(PPh₃)₃). These catalysts often offer higher selectivity for specific functional groups. An alternative to using H₂ gas is transfer hydrogenation, where a hydrogen donor molecule is used as the source of hydrogen. Studies on similar cinnamic acid derivatives have shown efficient hydrogenation using donors like formic acid or 1,4-cyclohexadiene (B1204751) in the presence of palladium or rhodium catalysts. researchgate.net Recent research has also explored novel methods like cobalt/photoredox dual catalysis using ascorbic acid (vitamin C) as the hydrogen source for the hydrogenation of various alkenes. nih.gov

| Catalyst System | Hydrogen Source | Type | Key Findings |

| Pd/C, PtO₂, Raney Ni | H₂ gas | Heterogeneous | Standard method for reducing C=C bonds; typically results in syn-addition. |

| [RhCl(PPh₃)₃] (Wilkinson's Catalyst) | H₂ gas | Homogeneous | Soluble catalyst allowing for milder reaction conditions. |

| PdCl₂ or Pd(acac)₂ | Formic Acid/Triethylamine | Homogeneous Transfer | Studies on cinnamic acid show high yields of the saturated acid; water can be an effective solvent. researchgate.net |

| Cobalt Salophen Complex / Photoredox Catalyst | Ascorbic Acid | Homogeneous Transfer | A modern, sustainable method applicable to a wide range of alkenes, including bioactive molecules. nih.gov |

This table is interactive. Click on the headers to sort.

Due to the conjugation with the carbonyl group, the β-carbon of this compound is electrophilic and susceptible to attack by nucleophiles. wikipedia.orgrsc.org This type of reaction is known as a conjugate addition or Michael addition. wikipedia.orgslideshare.netresearchgate.net It is a thermodynamically controlled process that results in the formation of a carbon-carbon or carbon-heteroatom bond at the β-position. pressbooks.pubmasterorganicchemistry.com

The general mechanism proceeds as follows:

Nucleophilic Attack : A nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system. pressbooks.pub

Enolate Formation : The π electrons from the double bond shift to the α-carbon, and the carbonyl π electrons move to the oxygen atom, forming a resonance-stabilized enolate intermediate. pressbooks.pubmasterorganicchemistry.com

Protonation : The enolate is then protonated, typically by the solvent or a mild acid added during workup, to yield the final 1,4-addition product. pressbooks.pub

A competition exists between 1,4-addition (at the β-carbon) and 1,2-addition (at the carbonyl carbon). libretexts.orgpressbooks.pubmasterorganicchemistry.com The outcome is largely determined by the nature of the nucleophile. Soft nucleophiles, such as organocuprates (Gilman reagents), enamines, thiols, and enolates from doubly stabilized carbons (e.g., malonic esters), preferentially undergo 1,4-addition. pressbooks.pubmasterorganicchemistry.com Hard nucleophiles, like organolithium and Grignard reagents, tend to favor 1,2-addition. masterorganicchemistry.com

| Nucleophile Type (Michael Donor) | Example | Resulting Product Structure |

| Organocuprates | Lithium dimethylcuprate ((CH₃)₂CuLi) | Adds a methyl group to the β-carbon. |

| Malonate Esters | Diethyl malonate (in base) | Forms a new C-C bond at the β-carbon, yielding a 1,5-dicarbonyl compound after hydrolysis and decarboxylation. wikipedia.org |

| Amines | Primary or secondary amines (e.g., R₂NH) | Forms a β-amino acid derivative. pressbooks.pub |

| Thiols | Thiophenols (e.g., PhSH) | Forms a β-thioether derivative. nih.gov |

| Enolates | Ketone or aldehyde enolates | Creates a new C-C bond, leading to a 1,5-dicarbonyl compound. tamu.edu |

This table is interactive. Click on the headers to sort.

Cycloaddition reactions involve the joining of two unsaturated molecules to form a cyclic product. openstax.orgmsu.edu As an alkene, the olefinic moiety of this compound can participate in these reactions. One of the most significant cycloadditions for this class of compounds is the photochemical [2+2] cycloaddition. openstax.orglibretexts.org

Upon irradiation with UV light, cinnamic acids and their derivatives can dimerize to form substituted cyclobutane (B1203170) rings. openstax.org This reaction is a pericyclic process that is thermally forbidden but photochemically allowed according to the Woodward-Hoffmann rules. uniurb.it The reaction typically proceeds through the excitation of one molecule to a triplet state, which then reacts with a ground-state molecule. sinica.edu.tw This process is not concerted. sinica.edu.tw The dimerization of this compound can lead to several different stereoisomeric cyclobutane products, analogous to the formation of truxillic and truxinic acids from cinnamic acid. The specific isomer formed depends on the crystal packing and reaction conditions.

| Reaction Type | Conditions | Key Features | Product Type |

| [2+2] Photodimerization | UV Light | Forms two new C-C sigma bonds. libretexts.org | Substituted cyclobutane |

| Diels-Alder [4+2] Cycloaddition | Thermal, with a diene | Acts as a dienophile. wikipedia.org | Substituted cyclohexene (B86901) |

This table is interactive. Click on the headers to sort.

Pericyclic reactions are a class of concerted reactions that proceed through a single cyclic transition state. msu.eduuniurb.it The category includes cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, governed by the principle of conservation of orbital symmetry. ucdavis.edu

The cycloaddition reactions discussed previously ([2+2] and Diels-Alder) are prominent examples of pericyclic reactions for this substrate. openstax.orguniurb.it While other types of pericyclic reactions are theoretically possible, their occurrence with this compound is less common without specific structural modifications.

Electrocyclic Reactions : These involve the intramolecular formation of a σ-bond between the termini of a conjugated π-system, creating a ring. The reverse is a ring-opening reaction. For this compound, this would require a more extended conjugated system.

Sigmatropic Rearrangements : These reactions involve the migration of a σ-bond across a π-system. A well-known example is the Cope rearrangement. pitt.edu For a derivative of this compound to undergo such a reaction, it would need to be incorporated into a suitable diene system, for instance, in an ester form that could undergo a Claisen rearrangement.

The analysis of these reactions is typically done using Frontier Molecular Orbital (FMO) theory, which examines the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. uniurb.it For thermally allowed reactions, the orbital symmetry must align constructively (suprafacial-suprafacial for [4+2] cycloadditions), while photochemically allowed reactions often proceed through different symmetry pathways. openstax.orguniurb.it

Electrophilic Addition Reactions to the Olefinic Moiety

Photochemical and Photophysical Properties

The absorption of light by this compound, a derivative of cinnamic acid, initiates a cascade of photophysical and photochemical processes. These events are dictated by the nature of its electronically excited states and their interaction with other molecules, particularly oxygen.

The photo-oxidation of this compound can proceed through multiple pathways, broadly categorized as Type I and Type II mechanisms, typically involving a photosensitizer. These mechanisms are initiated by the absorption of light, which promotes the sensitizer (B1316253) to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. nih.gov

Type I Mechanism: In this pathway, the excited triplet sensitizer interacts directly with the substrate (this compound) or solvent to produce radical species through hydrogen or electron transfer. The resulting radicals can then react with molecular oxygen to form oxidized products.

Type II Mechanism: Here, the excited triplet sensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). nih.gov Singlet oxygen can then react with the alkene moiety of this compound. The reaction of singlet oxygen with the double bond can lead to the formation of allylic hydroperoxides or potentially dioxetanes, which can further decompose. nih.govresearchgate.net For α,β-unsaturated acids, reactions involving singlet oxygen and superoxide (B77818) anions are critical drivers of oxidative degradation. researchgate.net The antioxidant properties of related cinnamic acid derivatives are linked to their ability to scavenge free radicals and inhibit lipid peroxidation. mdpi.com

The predominant mechanism depends on factors such as the concentrations of the substrate and oxygen, the solvent, and the nature of the photosensitizer used.

One of the most characteristic photochemical reactions for cinnamic acids and their derivatives is the [2+2] photocycloaddition. thieme-connect.com Upon UV irradiation, two molecules of this compound can react to form a cyclobutane ring. This dimerization can lead to various stereoisomers, known as truxillic and truxinic acids.

In solution, the direct irradiation of cinnamic acid derivatives often leads to inefficient dimerization due to competing and rapid E/Z (cis-trans) isomerization of the double bond. thieme-connect.comacs.org However, these cycloaddition reactions can be highly efficient and stereoselective in the solid state or when using templates. acs.orgdigitellinc.com According to Schmidt's topochemical principles, for a [2+2] cycloaddition to occur efficiently in the solid state, the reactive double bonds of adjacent molecules must be parallel and separated by a distance of less than 4.2 Å. acs.orgindianchemicalsociety.com By using covalent templates like 1,8-dihydroxynaphthalene, both homo- and heterodimerization of different cinnamic acids can be achieved with high control, yielding single diastereomers. organic-chemistry.orgthieme-connect.com This method provides access to a wide range of symmetrical and unsymmetrical β-truxinic acid analogues. thieme-connect.com

| Reaction Type | Description | Key Features | Products |

| [2+2] Photocycloaddition | Dimerization of two alkene moieties upon UV irradiation. | Often requires solid-state or template-directed conditions for high selectivity. acs.orgorganic-chemistry.org | Substituted cyclobutane rings (e.g., truxinic acid derivatives). |

| E/Z Isomerization | Reversible cis-trans isomerization of the C=C double bond. | Predominant process in solution, competes with cycloaddition. thieme-connect.com | Stereoisomer of the starting material. |

This interactive table summarizes the primary photo-addition reactions of this compound, based on data for analogous cinnamic acids.

Upon absorption of UV radiation, this compound can undergo fragmentation reactions. The most notable of these is photodecarboxylation, which involves the cleavage of the C-C bond between the carboxyl group and the α-carbon, releasing carbon dioxide (CO₂). This process is a known photochemical degradation pathway for α,β-unsaturated carboxylic acids. nsf.gov The dissociation of similar molecules like acrylic acid in the gas phase is initiated by UV absorption, leading to decarboxylation. nsf.gov

While methods like the Hunsdiecker bromodecarboxylation have been applied to cinnamic acids, they often result in very poor yields of the desired β-bromostyrene. nih.gov However, it is noted that light can accelerate the decomposition of the acyl hypohalite intermediates involved in such reactions. nih.gov For this compound, direct photodecarboxylation upon high-energy UV irradiation represents a likely fragmentation pathway.

The photochemistry of this compound is governed by the dynamics of its electronically excited states. Upon absorbing a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, several deactivation pathways are possible:

Fluorescence: Radiative decay back to the ground state.

Internal Conversion (IC): Non-radiative decay to the ground state, releasing energy as heat.

Intersystem Crossing (ISC): A spin-forbidden transition to a lower-energy triplet excited state (T₁).

For many cinnamic acid derivatives, intersystem crossing is a significant process. tamu.edu The resulting triplet state is relatively long-lived compared to the singlet state, which increases the probability of it undergoing chemical reactions. nih.gov Studies on cinnamate esters have identified the lowest excited triplet state (T₁) as having primarily ³ππ* character. nih.gov

The triplet state is a key intermediate in many of the photochemical reactions discussed:

Energy Transfer: The triplet state can transfer its energy to another molecule, such as molecular oxygen to form singlet oxygen (Type II photo-oxidation) or to another ground-state molecule of the acid to initiate dimerization. nih.govresearchgate.net

Electron Transfer: The triplet state can act as an electron donor or acceptor, initiating radical reactions (Type I photo-oxidation). nih.govresearchgate.net

Research on cinnamate-based sunscreens has revealed that after excitation to the "bright" ππ* state (S₁), a major decay pathway can be internal conversion to a "dark" nπ* excited state, which can act as a bottleneck, impeding the rapid and safe dissipation of energy back to the ground state. researchgate.net The photodegradation of cinnamic acids is often mediated by their triplet states, highlighting their central role in the molecule's photochemical reactivity. nih.govresearchgate.net

| Property | Description | Relevance to this compound |

| Excited Singlet State (S₁) | Initially formed upon light absorption; short-lived. | Responsible for fluorescence and can undergo rapid E/Z isomerization. |

| Excited Triplet State (T₁) | Formed from S₁ via intersystem crossing; longer-lived, paramagnetic (diradical-like). | Key intermediate in photo-addition, photo-oxidation (via energy or electron transfer), and other photosensitized reactions. nih.govnih.gov |

| Intersystem Crossing (ISC) | Transition from S₁ to T₁. | Populates the reactive triplet state; efficiency can be enhanced by heavy atoms. tamu.edu |

| Internal Conversion (IC) | Non-radiative decay pathway. | Competes with ISC and fluorescence; can be a primary deactivation route. nih.govresearchgate.net |

This interactive table outlines the key excited states and photophysical processes relevant to this compound.

Stereochemical Aspects of Reactions

While this compound itself is an achiral molecule, reactions that saturate the carbon-carbon double bond create a new stereocenter at the α-carbon (C2). The control of the stereochemistry at this position is a critical aspect of its reactivity.

If a reaction, such as hydrogenation or addition across the double bond, produces a chiral derivative of this compound (i.e., 2-benzylbutanoic acid), the newly formed stereocenter can be susceptible to racemization under certain conditions.

The mechanism for racemization at an α-carbon adjacent to a carbonyl group involves the formation of a planar, achiral enol or enolate intermediate. msu.edumasterorganicchemistry.com In the presence of an acid or base, the proton at the chiral α-carbon can be abstracted. libretexts.orgaklectures.com The resulting enolate anion is flat (sp²-hybridized) and thus loses its chirality. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of both (R) and (S) enantiomers, resulting in a racemic or epimerized product. aklectures.comru.nl

In contrast to uncontrolled racemization, modern synthetic methods allow for high levels of stereocontrol. Asymmetric hydrogenation is a powerful technique to convert α,β-unsaturated carboxylic acids into specific chiral products with high enantiomeric excess. nptel.ac.in Using chiral catalysts, such as those based on Ruthenium-BINAP complexes, allows for the delivery of hydrogen to one face of the double bond preferentially, generating one enantiomer in high yield and purity. nptel.ac.innih.govrsc.org This approach is crucial for synthesizing optically active compounds, where a single stereoisomer is desired for its specific biological or physical properties.

Diastereoselective and Enantioselective Transformations

The reactivity of the α,β-unsaturated carboxylic acid moiety in this compound allows for a variety of stereoselective transformations, enabling the synthesis of chiral molecules. These reactions focus on controlling the formation of new stereocenters, leading to an excess of one or more diastereomers or enantiomers.

Enantioselective Hydrogenation: The most prominent enantioselective transformation for substrates like this compound is asymmetric hydrogenation of the carbon-carbon double bond. This reaction introduces a new stereocenter at the α-position. While specific studies on this compound are not extensively documented in readily available literature, the behavior of analogous α,β-unsaturated carboxylic acids provides a strong precedent. Ruthenium and rhodium complexes with chiral phosphine (B1218219) ligands are highly effective for this purpose. ethz.chresearchgate.net For instance, Ru(II)-BINAP systems are known to catalyze the hydrogenation of α,β-unsaturated carboxylic acids with high enantioselectivity. ethz.ch Similarly, catalysts like Rh-DIPAMP have been successfully employed for the asymmetric hydrogenation of related α,β-unsaturated α-amino acids. nptel.ac.in The choice of metal, chiral ligand, solvent, and hydrogen pressure are critical parameters that influence both the conversion rate and the enantiomeric excess (e.e.) of the resulting 2-benzylbutanoic acid.

The general mechanism for these transition metal-catalyzed hydrogenations involves the coordination of the olefin to the chiral metal complex, followed by the insertion of hydrogen. wikipedia.orgresearchgate.net The chiral environment created by the ligand dictates the facial selectivity of the hydrogen addition, leading to the preferential formation of one enantiomer.

Diastereoselective Additions: When this compound or its derivatives already contain a chiral center, subsequent reactions can proceed with diastereoselectivity. For example, nucleophilic addition to the carbonyl group of a chiral derivative of this compound would result in the formation of a new stereocenter. The existing stereocenter can direct the approach of the nucleophile, leading to a predominance of one diastereomer over the other. youtube.cominflibnet.ac.in This principle is fundamental in reactions like the aldol condensation, where the geometry of the enolate (Z or E) can determine the relative stereochemistry (syn or anti) of the product. harvard.edu Although the carboxylic acid itself is not an ideal substrate for direct enolate formation, its conversion to an ester or amide would allow for such diastereoselective functionalization at the α-position.

Another potential diastereoselective transformation is the [3+2] cycloaddition reaction, where the double bond of this compound acts as a dipolarophile. If a chiral dipolar species is used, the reaction can lead to the formation of cyclic products with control over the relative stereochemistry of the newly formed chiral centers.

The table below summarizes representative catalyst systems used for the asymmetric hydrogenation of related α,β-unsaturated acids and derivatives, which are applicable to this compound.

| Catalyst System | Substrate Type | Typical Product e.e. (%) |

| Ru(II)-BINAP | α,β-Unsaturated Carboxylic Acids | >90 |

| Rh-DIPAMP | α,β-Unsaturated α-Amino Acids | High |

| Rh-Phosphoramidite | Cinnamic Acid Derivatives | 97 |

| Ru-((S)-SEGPHOS) | α,β-Unsaturated Lactones | >99 |

| Ir-PHOX | Tetrasubstituted Olefins | >97 |

This table is illustrative and based on data for analogous compounds. Actual results for this compound may vary.

Isomerization Studies (e.g., E/Z Isomerization)

This compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-carbon double bond. studymind.co.ukwikipedia.org The (E)-isomer, where the priority groups (the phenyl group and the carboxyl group) are on opposite sides of the double bond, is generally the thermodynamically more stable and more commonly synthesized isomer. However, the (Z)-isomer is a valuable synthetic intermediate, and methods to interconvert between these isomers are of significant interest.

Isomerization can be induced by various means, most notably through photochemical or catalytic methods.

Photochemical Isomerization: The E/Z isomerization of cinnamic acid and its derivatives, close structural analogs of this compound, has been extensively studied. beilstein-journals.orgnih.gov Irradiation with ultraviolet (UV) light can promote the (E) to (Z) isomerization. rsc.orgmdpi.com The process involves the excitation of the π-electrons to a π* excited state, where rotation around the central C-C bond becomes possible. Upon relaxation back to the ground state, a mixture of both (E) and (Z) isomers is typically formed, reaching a photostationary state. The ratio of isomers at this state depends on the wavelength of light used and the absorption characteristics of each isomer. mdpi.com Recent studies have also employed visible-light photocatalysts, such as phenanthroline derivatives or copper complexes, to achieve efficient E → Z isomerization under milder conditions. thieme-connect.de

Catalytic Isomerization: Transition metal catalysts, particularly palladium(II) complexes, are known to facilitate E/Z isomerization. nih.gov The proposed mechanisms can vary but often involve the formation of a palladium-alkene π-complex. Subsequent steps might include nucleopalladation followed by rotation and β-elimination, or the formation of a π-allyl intermediate, which allows for the reconfiguration of the double bond geometry. nih.gov Acid or base catalysis can also promote isomerization, often by protonation/deprotonation sequences that lead to a temporary loss of double bond character, allowing for rotation. researchgate.net

The table below presents findings from isomerization studies on related cinnamic acid derivatives, which illustrate the conditions and effectiveness of different methods.

| Method | Catalyst/Conditions | Substrate | Z/E Ratio (Product) |

| Photocatalysis | Phenanthroline (P2), blue LED, 45 °C | (E)-Cinnamic acid esters | 82:18 to 98:2 |

| Photocatalysis | Cu(I) complex, blue LED | (E)-Cinnamic acid derivatives | Good Z-selectivity |

| Photochemical | UV light (300 nm), MeCN | Substituted (E)-Cinnamic acids | Variable, enhanced by PILs |

| Catalytic | Pd(OAc)₂, Acetic Acid | N-Amido olefins | Reaches equilibrium |

This table summarizes data for analogous compounds to illustrate potential methods for this compound isomerization.

Iii. Derivatives and Analogues of 2 Benzylidenebutanoic Acid: Design and Synthesis

Synthesis of Substituted 2-Benzylidenebutanoic Acid Analogues

The core synthesis of this compound and its analogues is commonly achieved through condensation reactions, such as the Knoevenagel condensation. organicreactions.orgwikipedia.org This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. researchgate.netthermofisher.com For the synthesis of this particular scaffold, the reaction would typically involve a substituted or unsubstituted benzaldehyde (B42025) and a butanoic acid precursor with an activated α-position, followed by hydrolysis and decarboxylation steps.

Introducing substituents onto the phenyl ring is a common strategy to modulate the electronic and steric properties of the molecule. This is synthetically achieved by employing appropriately substituted benzaldehydes as starting materials in a Knoevenagel-type condensation reaction. organic-chemistry.org A wide array of commercially available benzaldehydes allows for the introduction of various functional groups at the ortho, meta, and para positions of the phenyl ring.

The nature of the substituent can significantly influence the reactivity and biological profile of the resulting analogue. Electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., nitro, chloro, fluoro) can be incorporated. organic-chemistry.orgepo.org For example, reacting 2-methoxybenzaldehyde (B41997) with a suitable active methylene compound under Knoevenagel conditions yields 2-(2-methoxybenzylidene)butanoic acid. wikipedia.org

Table 1: Examples of Phenyl-Substituted this compound Analogues

| Starting Benzaldehyde | Resulting Analogue |

| Benzaldehyde | This compound |

| 4-Chlorobenzaldehyde | 2-(4-Chlorobenzylidene)butanoic acid |

| 4-Methoxybenzaldehyde | 2-(4-Methoxybenzylidene)butanoic acid |

| 3-Nitrobenzaldehyde | 2-(3-Nitrobenzylidene)butanoic acid |

| 2,4-Dichlorobenzaldehyde | 2-(2,4-Dichlorobenzylidene)butanoic acid |

Alterations to the alkyl portion of the molecule, specifically the group at the α-position to the carboxylate, can be achieved by varying the active methylene compound used in the condensation reaction. The parent compound possesses an ethyl group at this position. To generate analogues, one could utilize precursors that introduce different alkyl groups (e.g., methyl, propyl). The general principle of the Knoevenagel condensation allows for the use of various active methylene compounds, providing a versatile route to these modified structures. wikipedia.org

For instance, condensation of benzaldehyde with a derivative of propanoic acid (to yield an α-methyl group) or pentanoic acid (to yield an α-propyl group) would result in analogues with altered lipophilicity and steric bulk around the carboxylic acid function.

Table 2: Hypothetical Analogues via Alkyl Chain Modification

| Active Methylene Precursor (Related to) | Resulting α-Alkyl Group | Analogue Name |

| Propanoic acid | Methyl | 2-Benzylidenepropanoic acid |

| Butanoic acid | Ethyl | This compound |

| Pentanoic acid | Propyl | 2-Benzylidenepentanoic acid |

| 3-Methylbutanoic acid | Isopropyl | 2-Benzylidene-3-methylbutanoic acid |

Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group is a key functional handle for derivatization. It can be converted into a variety of other functional groups, such as esters and amides, or activated to facilitate these transformations.

Esterification of the carboxylic acid is a common derivatization strategy. Esters can act as prodrugs, masking the polar carboxylic acid to improve membrane permeability and oral bioavailability. nih.gov Following absorption, the ester can be hydrolyzed by endogenous esterases to release the active parent acid. nih.govnih.gov

Several methods exist for the synthesis of esters from carboxylic acids:

Fischer Esterification : This is an acid-catalyzed reaction between the carboxylic acid and an alcohol. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing the water formed. libretexts.org

Reaction with Alkyl Halides : The carboxylate anion, formed by treating the acid with a base, can act as a nucleophile to displace a halide from a primary alkyl halide in an SN2 reaction. libretexts.org

Enzymatic Synthesis : Lipases, such as Novozym 435, can be used to catalyze the esterification of cinnamic acid derivatives, offering a green and efficient alternative to chemical methods. nih.govthepharmajournal.com

Table 3: Potential Ester Derivatives of this compound

| Alcohol | Ester Product Name |

| Methanol | Methyl 2-benzylidenebutanoate |

| Ethanol | Ethyl 2-benzylidenebutanoate |

| Propan-1-ol | Propyl 2-benzylidenebutanoate |

| 2-Ethylhexanol | 2-Ethylhexyl 2-benzylidenebutanoate |

Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. These derivatives are generally more stable towards hydrolysis than esters. The direct reaction between a carboxylic acid and an amine is typically unfavorable and requires high temperatures. Therefore, coupling agents or activation of the carboxylic acid is necessary. youtube.com A common laboratory method involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitates amide bond formation at room temperature. youtube.comkhanacademy.org

Amide derivatives of this compound can be considered simple peptidomimetics, where the core structure mimics the side chain and backbone of an amino acid residue, potentially interacting with biological targets that recognize peptide motifs.

Table 4: Potential Amide Derivatives of this compound

| Amine | Amide Product Name |

| Ammonia | 2-Benzylidenebutanamide |

| Methylamine | N-Methyl-2-benzylidenebutanamide |

| Aniline | N-Phenyl-2-benzylidenebutanamide |

| Glycine methyl ester | Methyl 2-((2-benzylidenebutanoyl)amino)acetate |

For the synthesis of esters and amides, particularly with less reactive alcohols or amines, it is often advantageous to first convert the carboxylic acid into a more reactive intermediate. Acyl halides and acid anhydrides serve as excellent activated acylating agents.

Acyl Halides : Acyl chlorides are the most common acyl halides. They can be readily prepared from this compound by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgreddit.com The resulting 2-benzylidenebutanoyl chloride is highly reactive and will readily react with alcohols and amines to form the corresponding esters and amides, respectively.

Acid Anhydrides : Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often requiring high heat. libretexts.orgyoutube.com A more versatile approach involves reacting an acyl chloride with a carboxylate salt. tcichemicals.com Mixed anhydrides can also be prepared. These activated intermediates react similarly to acyl halides with nucleophiles like alcohols and amines to yield esters and amides, with a carboxylate as the leaving group. libretexts.org

These intermediates are typically not isolated but are generated in situ or used immediately in a subsequent reaction due to their high reactivity and sensitivity to moisture.

Modifications of the Benzylidene Group

The benzylidene portion of the molecule, comprising the phenyl ring and the exocyclic double bond, is a primary target for synthetic modification. Alterations to the aromatic ring or the linker itself can significantly influence the molecule's electronic properties, conformation, and steric profile.

The synthesis of this compound and its substituted analogues is commonly achieved through condensation reactions such as the Knoevenagel-Doebner condensation. This method involves the reaction of an aromatic aldehyde with a compound containing an active methylene group, in this case, ethylmalonic acid or a related precursor, followed by decarboxylation. theaic.org A key advantage of this approach is the ability to introduce a wide variety of substituents onto the aromatic ring simply by starting with the appropriately substituted benzaldehyde. jocpr.com

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be incorporated to modulate the electronic character of the molecule. For instance, aldehydes bearing methoxy (-OCH₃), alkyl (-R), or amino (-NR₂) groups can be used to synthesize electron-rich analogues. Conversely, starting with aldehydes containing nitro (-NO₂), cyano (-CN), or halogen (-X) substituents yields electron-deficient derivatives. jocpr.com

Furthermore, replacing the phenyl ring with a heteroaromatic system can produce a diverse array of heteroaryl analogues. Aldehydes derived from heterocycles such as pyridine (B92270), furan, thiophene, or indole (B1671886) can participate in similar condensation reactions to yield the corresponding 2-(heteroaryl)methylenebutanoic acids. organic-chemistry.orgresearchgate.net The synthesis of such analogues allows for the introduction of functionalities like hydrogen bond donors/acceptors and metal-coordinating sites, which can profoundly alter the molecule's biological and physical properties.

| Starting Aldehyde | Resulting Analogue Core Structure | Substituent Type |

|---|---|---|

| 4-Methoxybenzaldehyde | 4-Methoxybenzylidene | Electron-Donating |

| 4-Nitrobenzaldehyde | 4-Nitrobenzylidene | Electron-Withdrawing |

| 4-Chlorobenzaldehyde | 4-Chlorobenzylidene | Electron-Withdrawing (Inductive) |

| Pyridine-4-carbaldehyde | Pyridin-4-ylmethylene | Heteroaryl (Basic Nitrogen) |

| Furan-2-carbaldehyde | Furfurylidene | Heteroaryl (Electron-Rich) |

| Thiophene-2-carbaldehyde | Thien-2-ylmethylene | Heteroaryl |

Modification of the double bond linking the aromatic ring to the butanoic acid backbone represents another strategy for derivatization.

Reduction: The most straightforward alteration is the reduction of the carbon-carbon double bond. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with a hydrogen source, can convert the benzylidene group into a benzyl (B1604629) group, yielding 2-benzylbutanoic acid. This transformation removes the conformational rigidity imposed by the double bond and increases the flexibility of the molecule.

Isomerization: The double bond in this compound is typically in the more stable E-configuration. Under specific conditions, such as photochemical irradiation, isomerization to the Z-isomer may be possible, although this is often a reversible process.

Homologation: The length of the linker can be extended. For instance, a Wittig or Horner-Wadsworth-Emmons reaction involving a cinnamyl phosphonium (B103445) salt or phosphonate (B1237965) and an appropriate carbonyl compound could be envisioned as a route to analogues with a longer conjugated system, effectively creating a vinylogous version of the parent acid.

Formation of Cyclic Derivatives and Condensed Systems

The functional groups within this compound—the carboxylic acid and the double bond—can serve as handles for intramolecular reactions to construct various cyclic and polycyclic systems.

Lactones are cyclic esters formed via the intramolecular esterification of a hydroxycarboxylic acid. quimicaorganica.org While this compound itself lacks the requisite hydroxyl group for direct lactonization, it can be converted into precursors suitable for cyclization.

A common strategy involves the reduction of both the carboxylic acid and the double bond to yield 4-phenylhexane-1,2-diol. Subsequent selective oxidation or other synthetic manipulations could generate a γ-hydroxy acid (4-hydroxy-2-phenylhexanoic acid), which would readily undergo acid-catalyzed cyclization to form a γ-lactone, specifically a substituted butanolide. nih.gov

Alternatively, halolactonization can be employed on related unsaturated carboxylic acids. For example, if the double bond were shifted, an iodolactonization reaction could be used to form an iodine-substituted lactone, which can be a versatile intermediate for further functionalization. rsc.org Biocatalytic methods, using enzymes like alcohol dehydrogenases, can also achieve oxidative lactonization of diols, often with high stereoselectivity. researchgate.net

The carbon skeleton of this compound is suitable for intramolecular cyclization to form fused ring systems that can be precursors to naphthalenediones (naphthoquinones). A Friedel-Crafts acylation reaction is a plausible approach. In the presence of a strong acid catalyst (e.g., polyphosphoric acid or triflic acid), the carboxylic acid can be activated and attack the electron-rich phenyl ring. This intramolecular cyclization would form a six-membered ring, resulting in a tetralone derivative (a dihydronaphthalenone).

Subsequent oxidation of this tetralone intermediate can lead to the formation of a naphthol, which can be further oxidized to the corresponding naphthalenedione. The specific substitution pattern on the final product would depend on the regioselectivity of the initial Friedel-Crafts cyclization.

The double bond in this compound (or its ester derivatives) can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form fused-ring systems. wikipedia.orgmasterorganicchemistry.com By reacting it with a conjugated diene (e.g., 1,3-butadiene (B125203) or cyclopentadiene), a substituted cyclohexene (B86901) ring fused to the butanoic acid side chain can be constructed with high stereocontrol. organic-chemistry.org

Spirocyclic systems, where two rings share a single carbon atom, can also be synthesized. mdpi.com One potential route is through a [3+2] cycloaddition reaction. For instance, the reaction of an ester of this compound with an in situ generated azomethine ylide could yield a spirocyclic pyrrolidine, with the spiro-center being the α-carbon of the original butanoic acid chain. researchgate.net Various synthetic strategies, including alkylation, rearrangement, and radical cyclization, can be employed to create diverse spirocyclic frameworks. rsc.orgmdpi.com

| Cyclization Type | Required Modification/Reaction | Resulting Core Structure |

|---|---|---|

| Lactonization | Reduction and selective oxidation to a γ-hydroxy acid | γ-Butyrolactone (Butanolide) |

| Intramolecular Friedel-Crafts | Acid-catalyzed acylation | Tetralone (Naphthalenedione precursor) |

| Diels-Alder [4+2] Cycloaddition | Reaction with a diene | Fused Cyclohexene |

| [3+2] Cycloaddition | Reaction with a 1,3-dipole (e.g., azomethine ylide) | Spiro-pyrrolidine |

Iv. Spectroscopic and Structural Elucidation Studies of 2 Benzylidenebutanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, TOCSY)

Two-dimensional (2D) NMR experiments are crucial for establishing the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. For 2-benzylidenebutanoic acid, a COSY spectrum would show a cross-peak between the methylene (B1212753) quartet and the methyl triplet of the ethyl group, confirming their connectivity. It would also help in assigning the coupled protons within the phenyl ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). This is instrumental in definitively assigning the chemical shifts of protonated carbons in the ¹³C NMR spectrum. spectrabase.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). This is particularly useful for identifying quaternary (non-protonated) carbons, such as the carbonyl carbon and the ipso-carbon of the phenyl ring, by observing their correlations with nearby protons. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This is vital for determining stereochemistry, as discussed in section 4.1.4. chegg.com

TOCSY (Total Correlation Spectroscopy): A TOCSY experiment shows correlations between all protons within a spin system. For instance, it could be used to identify all protons belonging to the ethyl group from a single cross-peak. mdpi.com

Detailed 2D NMR analyses for this compound have not been reported in the available literature.

Solvent Effects on NMR Spectra

The choice of deuterated solvent can significantly influence the chemical shifts of protons, especially those involved in hydrogen bonding, such as the carboxylic acid proton. Protic solvents (like CD₃OD or D₂O) can lead to the exchange of the acidic proton with deuterium, causing the signal to broaden or disappear. researchgate.net Aprotic polar solvents (like DMSO-d₆ or acetone-d₆) can form strong hydrogen bonds, shifting the -COOH proton resonance significantly downfield compared to less polar solvents like CDCl₃. researchgate.netnih.gov A systematic study of solvent effects provides insights into solute-solvent interactions. However, specific research detailing the solvent effects on the NMR spectra of this compound is not available.

Stereochemical Assignments via NMR Coupling Constants and NOE

The double bond in this compound can exist as either the E or Z isomer. NMR spectroscopy is a powerful method to determine this stereochemistry.

Coupling Constants (J-values): For related vinyl systems, the coupling constant between vicinal protons across a double bond is typically larger for the trans (E) isomer (³J ≈ 12-18 Hz) than for the cis (Z) isomer (³J ≈ 7-12 Hz). While this compound has only one vinylic proton, coupling constants between this proton and others in the molecule could potentially yield stereochemical information.

Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction where irradiating one proton enhances the signal of another proton if they are spatially close (typically < 5 Å). chegg.com In a NOESY or 1D NOE difference experiment, a correlation between the vinylic proton and the ortho protons of the phenyl ring would be expected for both isomers. Crucially, for the E isomer, an NOE would be expected between the vinylic proton and the methylene protons of the ethyl group. For the Z isomer, an NOE would be anticipated between the ortho protons of the phenyl ring and the methylene protons. A study specifically applying these techniques for the stereochemical assignment of this compound has not been found.

Dynamic NMR Studies (e.g., Rotational Barriers)